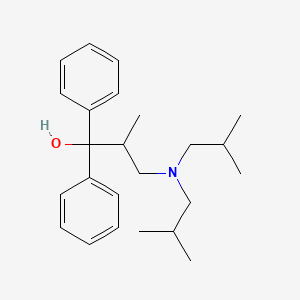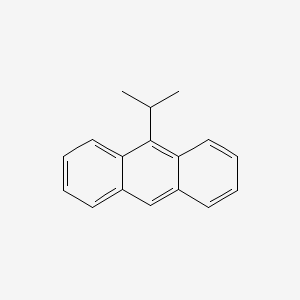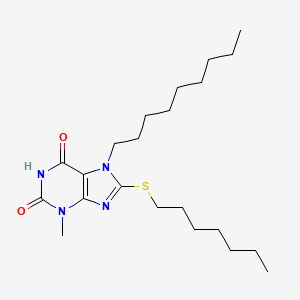
2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine is a complex organic compound characterized by its multiple chlorine atoms and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine typically involves the reaction of 3,4-dichloroaniline with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters. The use of automated purification systems, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its chlorine content.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their activity and resulting in the death of microbial cells. The presence of multiple chlorine atoms enhances its reactivity and effectiveness as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloro-N(1),N(1)-bis(2,4-dichlorophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N(1),N(1)-bis(3,5-dichlorophenyl)-1,1-ethanediamine
Uniqueness
2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The position of the chlorine atoms on the phenyl rings plays a crucial role in determining the compound’s overall properties and effectiveness in various applications.
Propriétés
Numéro CAS |
53723-87-8 |
|---|---|
Formule moléculaire |
C14H9Cl7N2 |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-N,1-N'-bis(3,4-dichlorophenyl)ethane-1,1-diamine |
InChI |
InChI=1S/C14H9Cl7N2/c15-9-3-1-7(5-11(9)17)22-13(14(19,20)21)23-8-2-4-10(16)12(18)6-8/h1-6,13,22-23H |
Clé InChI |
SRLLHBBTZZPDBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)




![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)




